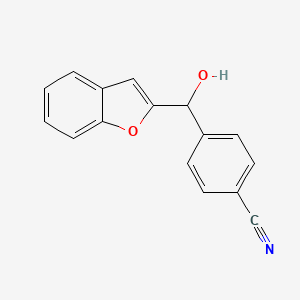

4-(2-Benzofuranylhydroxymethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

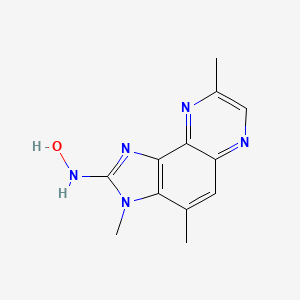

Le 4-(2-benzofuranylhydroxyméthyl)benzonitrile est un composé organique de formule moléculaire C16H11NO2. Il présente un cycle benzofurane fusionné à une fraction benzonitrile, reliée par un groupe hydroxyméthyle. Ce composé se distingue par sa structure unique, qui lui confère des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-(2-benzofuranylhydroxyméthyl)benzonitrile implique généralement la réaction du 2-benzofuranméthanol avec le chlorure de 4-cyanobenzyl dans des conditions basiques. La réaction se déroule par substitution nucléophile, où le groupe hydroxyle du 2-benzofuranméthanol attaque le carbone électrophile du chlorure de benzyle, conduisant à la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle des benzonitriles utilise souvent des méthodes telles que l'ammoxydation du toluène ou la déshydratation du benzamide. Ces méthodes peuvent être adaptées à la production de 4-(2-benzofuranylhydroxyméthyl)benzonitrile en utilisant des matières premières et des conditions réactionnelles appropriées .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-(2-benzofuranylhydroxyméthyl)benzonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyméthyle peut être oxydé en groupe carboxyle à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Le groupe nitrile peut être réduit en amine à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nitration à l'aide d'un mélange d'acide nitrique et d'acide sulfurique concentrés.

Principaux produits :

Oxydation : 4-(2-benzofuranylcarboxyl)benzonitrile.

Réduction : 4-(2-benzofuranylhydroxyméthyl)benzylamine.

Substitution : 4-(2-benzofuranylhydroxyméthyl)-2-nitrobenzonitrile.

4. Applications de la recherche scientifique

Le 4-(2-benzofuranylhydroxyméthyl)benzonitrile a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.

Industrie : Utilisé dans la production de matériaux avancés et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 4-(2-benzofuranylhydroxyméthyl)benzonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle benzofurane du composé est connu pour interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité. Cette interaction peut conduire à la modulation de processus biologiques, tels que la prolifération cellulaire et l'apoptose .

Composés similaires :

- 4-(2-fluorophénoxyméthyl)benzonitrile

- 4-(2-benzofuranylméthyl)benzonitrile

- 4-(2-benzofuranylcarboxyl)benzonitrile

Comparaison : Le 4-(2-benzofuranylhydroxyméthyl)benzonitrile est unique en raison de la présence du groupe hydroxyméthyle, qui confère une réactivité et une activité biologique distinctes par rapport à ses analogues. Par exemple, le groupe hydroxyméthyle peut subir des réactions d'oxydation et de réduction, offrant une polyvalence en synthèse chimique et un potentiel d'effets biologiques divers .

Applications De Recherche Scientifique

4-(2-Benzofuranylhydroxymethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-Benzofuranylhydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

- 4-(2-Fluorophenoxymethyl)benzonitrile

- 4-(2-Benzofuranylmethyl)benzonitrile

- 4-(2-Benzofuranylcarboxyl)benzonitrile

Comparison: 4-(2-Benzofuranylhydroxymethyl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological effects .

Propriétés

Numéro CAS |

117238-55-8 |

|---|---|

Formule moléculaire |

C16H11NO2 |

Poids moléculaire |

249.26 g/mol |

Nom IUPAC |

4-[1-benzofuran-2-yl(hydroxy)methyl]benzonitrile |

InChI |

InChI=1S/C16H11NO2/c17-10-11-5-7-12(8-6-11)16(18)15-9-13-3-1-2-4-14(13)19-15/h1-9,16,18H |

Clé InChI |

MROLIVLEGPGQPG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)